REACTION_CXSMILES
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[CH3:1][C:2]([NH:4][CH2:5][CH2:6][C:7]1[C:11]2[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=2[NH:9][CH:8]=1)=[O:3].[I:18]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[C:2]([NH:4][CH2:5][CH2:6][C:7]1[C:11]2[C:10](=[CH:15][CH:14]=[C:13]([O:16][CH3:17])[CH:12]=2)[NH:9][C:8]=1[I:18])(=[O:3])[CH3:1]
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Name
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|
Quantity
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2.32 g
|
Type
|
reactant
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Smiles
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CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
2.25 g
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Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
|
the reaction mixture is stirred at -20° C. for 4.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Reaction Time |
4.5 h |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)NCCC1=C(NC2=CC=C(C=C12)OC)I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |